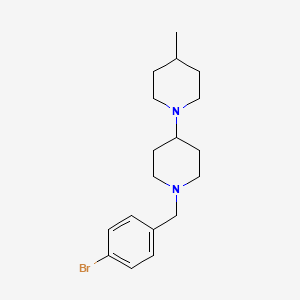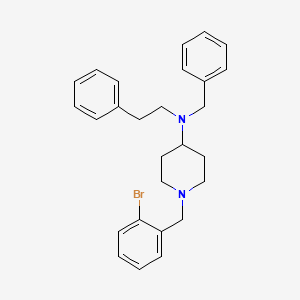
N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyl group, a bromobenzyl group, a piperidyl group, and a phenethylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate. One common method is the bromination of toluene using bromine in the presence of a catalyst such as iron powder. The reaction is carried out at room temperature, followed by heating to 40°C and exposure to light to complete the bromination process .
The next step involves the coupling of the bromobenzyl intermediate with a piperidine derivative. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the piperidyl group. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
科学的研究の応用
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in research to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating their activity. The bromobenzyl and piperidyl groups play a crucial role in enhancing the binding affinity and selectivity of the compound towards its targets. The phenethylamine backbone is essential for its overall pharmacological activity.
類似化合物との比較
Similar Compounds
- N-BENZYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(2-CHLOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(2-FLUOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
Uniqueness
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
特性
分子式 |
C27H31BrN2 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
N-benzyl-1-[(2-bromophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C27H31BrN2/c28-27-14-8-7-13-25(27)22-29-18-16-26(17-19-29)30(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23/h1-14,26H,15-22H2 |
InChIキー |
NXBNGBDAFOXFLA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


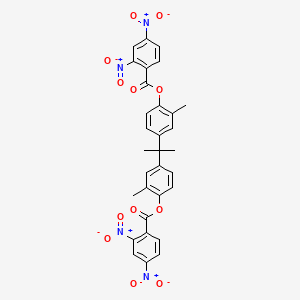
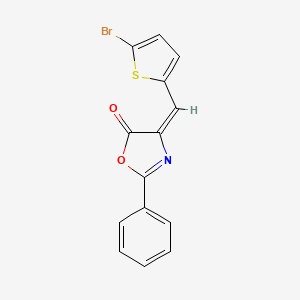
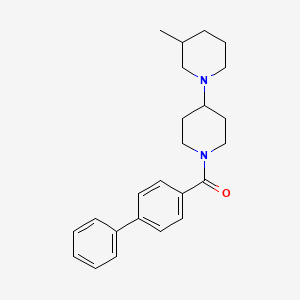
![2-(4-Bromophenoxy)-1-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10884326.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
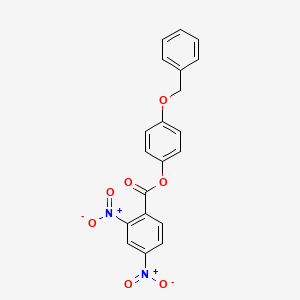
![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
![1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10884370.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
![4-{(E)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B10884378.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884382.png)
![2-(4-Methylphenoxy)-1-[4-(4-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10884393.png)
